molecular formula C11H8N4OS B1530904 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one CAS No. 110974-01-1

3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

Cat. No.: B1530904
CAS No.: 110974-01-1
M. Wt: 244.27 g/mol
InChI Key: UDCHCLDEGXFUCM-UHFFFAOYSA-N
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Description

3-Mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one is a heterocyclic compound characterized by its unique structure, which includes a triazolo-pyrimidinone core and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one typically involves multi-step reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine. The reaction conditions often require controlled temperatures and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to achieve high yields. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, 3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antiproliferative properties. It has shown promise in inhibiting the growth of various microorganisms and cancer cells.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, including coatings, adhesives, and pharmaceuticals.

Comparison with Similar Compounds

  • 1,3,4-Thiadiazoles

  • 5-Arylazothiazoles

  • Hexahydropyrimido-triazolo pyrimidines

Uniqueness: 3-Mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one stands out due to its unique structural features, which include the presence of a mercapto group and a phenyl ring. These features contribute to its distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

5-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-9-6-8(7-4-2-1-3-5-7)15-10(12-9)13-14-11(15)17/h1-6H,(H,14,17)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCHCLDEGXFUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
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3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
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Reactant of Route 5
3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one
Reactant of Route 6
3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one

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